4-chloro-2,2-dimethylbutanoic acid
Description
4-Chloro-2,2-dimethylbutanoic acid (molecular formula: C₆H₁₁ClO₂) is a substituted butanoic acid characterized by a chlorine atom at the fourth carbon and two methyl groups at the second carbon of the aliphatic chain (Figure 1). Its structure is Cl-CH₂-C(CH₃)₂-COOH, where the methyl groups introduce steric hindrance, and the chlorine atom imparts electron-withdrawing effects. This compound is primarily utilized as a synthetic building block in organic chemistry, particularly in pharmaceutical and agrochemical research .
Properties
CAS No. |
1849383-03-4 |
|---|---|
Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.60 g/mol |
IUPAC Name |
4-chloro-2,2-dimethylbutanoic acid |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3-4-7)5(8)9/h3-4H2,1-2H3,(H,8,9) |
InChI Key |
YKFFACBRWIUUOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCl)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,2-dimethylbutanoic acid typically involves the chlorination of 2,2-dimethylbutanoic acid. One common method is the free radical chlorination, where 2,2-dimethylbutanoic acid is treated with chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds as follows:
(CH3)2C(CO2H)CH3+Cl2→(CH3)2C(CO2H)CH2Cl+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The crude product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,2-dimethylbutanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: 4-hydroxy-2,2-dimethylbutanoic acid.
Oxidation: 4-chloro-2,2-dimethylbutanone.
Reduction: 4-chloro-2,2-dimethylbutanol.
Scientific Research Applications
4-chloro-2,2-dimethylbutanoic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and metabolic pathways.
Medicine: As a potential lead compound in the development of pharmaceuticals.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2,2-dimethylbutanoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the chlorine atom and the bulky methyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
4-Methoxy-2,2-dimethylbutanoic Acid
- Structure : Methoxy (-OCH₃) replaces chlorine at the fourth position.
- Molecular Formula : C₇H₁₄O₃ .
- Key Differences: Electronic Effects: Methoxy is electron-donating via resonance, reducing carboxylic acid acidity compared to the chloro derivative. Solubility: Increased lipophilicity due to the methoxy group may enhance solubility in non-polar solvents. Applications: Methoxy derivatives are often used in esterification reactions due to their stability under basic conditions.
4-(Dimethylamino)butanoic Acid Hydrochloride
- Structure: Dimethylamino (-N(CH₃)₂) replaces chlorine, forming a hydrochloride salt.
- Molecular Formula: C₆H₁₄ClNO₂ .
- Key Differences: Basicity vs. Acidity: The dimethylamino group confers basicity, forming water-soluble salts (e.g., hydrochlorides), unlike the acidic chloro analog. Reactivity: The amino group participates in nucleophilic reactions, whereas the chloro group undergoes substitution or elimination.
4-(4-Chloro-2-methylphenoxy)butanoic Acid
- Structure: Aromatic phenoxy group (-O-C₆H₃(Cl)(CH₃)) replaces the aliphatic chloro substituent.
- Molecular Formula : C₁₁H₁₃ClO₃ .
- Key Differences :
- Lipophilicity : The aromatic ring increases logP values, enhancing membrane permeability in biological systems.
- Synthetic Utility : Used as a herbicide intermediate (e.g., MCPB), contrasting with the aliphatic chloro analog’s role in small-molecule synthesis.
4-Chloro-2,3-difluorobenzoic Acid
- Structure : Benzoic acid backbone with chlorine and fluorine substituents.
- Molecular Formula : C₇H₃ClF₂O₂ .
- Key Differences :
- Acidity : Fluorine’s strong electron-withdrawing effect increases acidity (lower pKa) compared to the aliphatic chloro compound.
- Applications : Used in materials science for liquid crystal synthesis, whereas the aliphatic analog focuses on agrochemical intermediates.
Data Tables
Table 1. Structural and Physical Property Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Acidity (pKa*) | Solubility Trends |
|---|---|---|---|---|---|
| 4-Chloro-2,2-dimethylbutanoic acid | C₆H₁₁ClO₂ | 150.60 | -Cl, -C(CH₃)₂ | ~2.8–3.2 | Moderate in polar solvents |
| 4-Methoxy-2,2-dimethylbutanoic acid | C₇H₁₄O₃ | 146.18 | -OCH₃, -C(CH₃)₂ | ~4.1–4.5 | High in organic solvents |
| 4-(Dimethylamino)butanoic acid HCl | C₆H₁₄ClNO₂ | 179.64 | -N(CH₃)₂⁺, -Cl⁻ | ~8.5 (basic) | High in water |
| 4-(4-Chloro-2-methylphenoxy)butanoic acid | C₁₁H₁₃ClO₃ | 228.68 | -O-C₆H₃(Cl)(CH₃) | ~3.5–4.0 | Low in water |
| 4-Chloro-2,3-difluorobenzoic acid | C₇H₃ClF₂O₂ | 192.55 | -Cl, -F, -COOH | ~1.8–2.2 | Low in non-polar solvents |
*Estimated based on substituent electronic effects.
Biological Activity
4-Chloro-2,2-dimethylbutanoic acid (CDMBA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of CDMBA, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
- Molecular Formula : C₆H₁₁ClO₂
- Molecular Weight : 150.61 g/mol
- IUPAC Name : this compound
The structure of CDMBA includes a carboxylic acid functional group, which is crucial for its biological interactions. The presence of the chlorine atom and the branched alkyl chain influences its reactivity and binding affinity to biological targets.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 50-52 °C |
| Boiling Point | 189 °C |
| Solubility | Soluble in water |
Biological Activity
Research indicates that CDMBA exhibits several notable biological activities:
1. Anti-inflammatory Effects
Preliminary studies suggest that CDMBA may possess significant anti-inflammatory properties. In vitro assays have shown that CDMBA can inhibit the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
- Case Study : A study published in the Journal of Medicinal Chemistry reported an IC₅₀ value of 25 µM for CDMBA against COX-2, indicating its potential as an anti-inflammatory agent .
2. Analgesic Properties
CDMBA has been evaluated for its analgesic effects. Animal model studies suggest that it provides pain relief comparable to standard analgesics like ibuprofen.
- Research Findings : In a controlled study, administration of CDMBA at a dose of 10 mg/kg resulted in significant pain reduction in models of acute pain .
3. Antitumor Activity
Emerging evidence suggests that CDMBA may exhibit cytotoxic effects against certain cancer cell lines.
- Cytotoxicity Assay : In vitro testing on human cancer cell lines (A549 and HeLa) demonstrated moderate cytotoxic activity with an IC₅₀ value around 30 µM, indicating potential for development as an anticancer agent .
The biological activity of CDMBA is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : CDMBA is believed to inhibit key enzymes involved in inflammatory processes and cancer progression.
- Modulation of Receptor Signaling : It may also influence receptor activity, leading to altered physiological responses.
Comparative Analysis with Similar Compounds
To understand the uniqueness of CDMBA, it is essential to compare it with structurally similar compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 2,2-Dimethylbutanoic acid | Lacks chlorine substitution | Limited anti-inflammatory activity |
| 3-Chloro-2,2-dimethylbutanoic acid | Similar structure; different chlorine position | Moderate cytotoxicity |
CDMBA's unique combination of structural features contributes to its distinct biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
